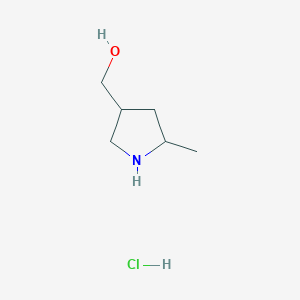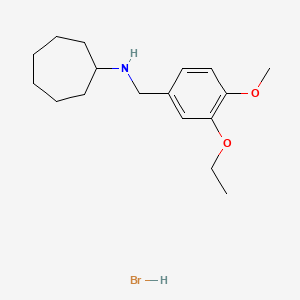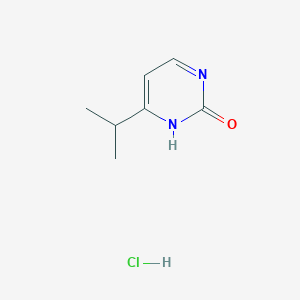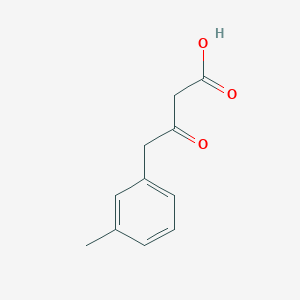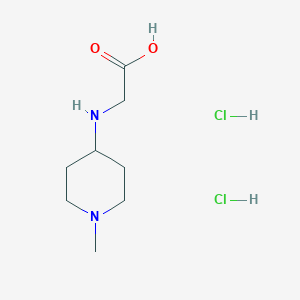
1-(4-Chlorobenzoyl)-3-(4-formylpiperazinyl)-thiourea
Vue d'ensemble
Description
1-(4-Chlorobenzoyl)-3-(4-formylpiperazinyl)-thiourea, also known as CBF-PT, is an organic compound with a variety of applications in organic synthesis and scientific research. It is a heterocyclic compound consisting of a benzoyl group attached to a thiourea group, with a formylpiperazinyl group in the middle. CBF-PT has been used in a range of experiments, including those involving the synthesis of novel molecules, and as a tool to study various biochemical and physiological processes.
Applications De Recherche Scientifique
1-(4-Chlorobenzoyl)-3-(4-formylpiperazinyl)-thiourea has been used for a variety of scientific research applications, including the synthesis of novel molecules, the study of various biochemical and physiological processes, and as an inhibitor of enzymes. It has been used in studies of the mechanism of action of several enzymes, including the enzyme acetylcholinesterase. It has also been used in studies of the structure of proteins and nucleic acids, as well as in studies of the binding of ligands to receptors.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorobenzoyl)-3-(4-formylpiperazinyl)-thiourea is not well understood. However, it is believed that the compound binds to the active site of enzymes, blocking the binding of substrates. This prevents the enzyme from catalyzing the desired reaction. It is also believed that 1-(4-Chlorobenzoyl)-3-(4-formylpiperazinyl)-thiourea binds to the active site of proteins, disrupting the structure of the protein and preventing it from performing its desired function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-Chlorobenzoyl)-3-(4-formylpiperazinyl)-thiourea are not well understood. However, it is believed that the compound may have an effect on the activity of enzymes, as well as on the structure of proteins and nucleic acids. It is also believed that 1-(4-Chlorobenzoyl)-3-(4-formylpiperazinyl)-thiourea may have an effect on the binding of ligands to receptors, as well as on the function of various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Chlorobenzoyl)-3-(4-formylpiperazinyl)-thiourea has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in aqueous solutions. Additionally, it is not toxic, and has been found to be relatively non-toxic in animal studies. However, it has a relatively low solubility in water, and is not very soluble in organic solvents. Additionally, its mechanism of action is not well understood, which can make it difficult to use in certain experiments.
Orientations Futures
There are numerous potential future directions for research involving 1-(4-Chlorobenzoyl)-3-(4-formylpiperazinyl)-thiourea. These include further studies of its mechanism of action, its effects on enzyme activity, its effects on protein and nucleic acid structure, and its effects on ligand-receptor binding. Additionally, further studies of its solubility and stability could be conducted, as well as studies of its potential use as an inhibitor of enzymes. Finally, further studies of its potential use as a tool for the synthesis of novel molecules could be conducted.
Propriétés
IUPAC Name |
4-chloro-N-[(4-formylpiperazin-1-yl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O2S/c14-11-3-1-10(2-4-11)12(20)15-13(21)16-18-7-5-17(9-19)6-8-18/h1-4,9H,5-8H2,(H2,15,16,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBHLQICGRCCGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)NC(=S)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzoyl)-3-(4-formylpiperazinyl)-thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(1H-imidazol-1-ylmethyl)phenyl]amine dihydrochloride](/img/structure/B3113816.png)
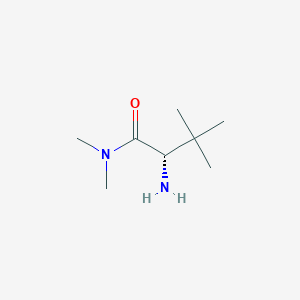


![(S)-4-Boc-4-azaspiro[2.4]heptane-5-carboxylic Acid](/img/structure/B3113846.png)


